Atamestane

概要

説明

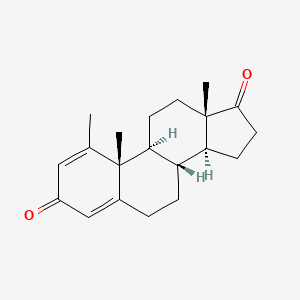

アタメスタンは、1-メチルアンドロスタ-1,4-ジエン-3,17-ジオンとしても知られており、ステロイド系アロマターゼ阻害剤です。乳がんなどのホルモン依存性がんの治療における潜在的な効果が研究されており、体内のエストロゲン産生を阻害します。 この化合物は、アロマターゼ酵素の阻害において選択的、競合的、かつ不可逆的です .

2. 製法

合成経路と反応条件: アタメスタンは、複数の経路で合成できます。一般的な方法の1つは、アンドロスタジエンジオンとギルマン試薬を反応させた後、無水酢酸でアセチル化してエノールアセテートを形成することです。 この中間体は、1,3-ジブロモ-5,5-ジメチルヒダントインで臭素化し、酸化マグネシウムで処理してアタメスタンを得ます . 別の方法には、ステロイドボルデノンを三酸化クロムと硫酸の混合物で酸化する方法があります .

工業的生産方法: アタメスタンの工業的生産は、通常、上記で述べた合成経路に従い、大規模合成に最適化されています。試薬と条件の選択は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために調整されます。

3. 化学反応解析

反応の種類: アタメスタンは、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、アタメスタンに存在する官能基を修飾できます。

置換: 特にステロイド骨格で、さまざまな置換反応が起こり得ます。

一般的な試薬と条件:

酸化: 三酸化クロムと硫酸が一般的に使用されます。

臭素化: 1,3-ジブロモ-5,5-ジメチルヒダントインが臭素化反応に使用されます。

アセチル化: 無水酢酸がアセチル化反応に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、三酸化クロムによる酸化は、アタメスタンの酸化誘導体を生成します .

4. 科学研究への応用

アタメスタンは、さまざまな分野における応用について広く研究されてきました。

化学: ステロイド系アロマターゼ阻害剤を研究するためのモデル化合物として役立ちます。

生物学: 研究は、エストロゲン産生への影響とホルモン依存性プロセスにおける役割に焦点を当てています。

医学: アタメスタンは、乳がんや良性前立腺肥大症などのホルモン依存性がんの治療における潜在的な効果について調査されてきました.

産業: この化合物は、エストロゲン産生を標的とする医薬品の開発に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: Atamestane can be synthesized through multiple routes. One common method involves the reaction of androstadienedione with Gilman reagent, followed by acetylation with acetic anhydride to form an enol acetate. This intermediate is then brominated with 1,3-dibromo-5,5-dimethylhydantoin and treated with magnesium oxide to yield this compound . Another method involves the oxidation of the steroid boldenone with a mixture of chromium trioxide and sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Chemical and Physical Data

Aromatase Inhibition

This compound is a competitive and irreversible inhibitor of estrogen biosynthesis . It has been evaluated in different species, including mice, rats, rabbits, dogs, monkeys, and humans . this compound inhibits androstenedione-induced estrogenic effects and leads to a decrease in pregnant mare serum gonadotropin-stimulated ovarian estrogen production in rats .

Studies show that placental aromatase activity can be suppressed completely by this compound, but a residue of nonspecific tritium release remained in brain tissue .

Enzyme Stability

-

This compound only caused a slight increase in aromatase protein .

-

It is a mechanism-based inhibitor, also known as a suicide inhibitor, and promotes time-dependent inactivation of aromatase by producing a reactive intermediate through the catalytically active enzyme . This increases the inactive form's sensitivity to proteolytic cleavage, causing time-dependent degradation .

科学的研究の応用

Breast Cancer Treatment

Atamestane has been studied extensively for its efficacy in treating hormone receptor-positive advanced breast cancer. A Phase III clinical trial compared this compound combined with toremifene against letrozole, another aromatase inhibitor. The study found that the combination therapy did not significantly outperform letrozole alone in terms of time to progression (TTP) but showed comparable safety profiles. The results indicated that while this compound is effective, its benefits may not exceed those of established therapies like letrozole .

Table 1: Summary of Clinical Trials Involving this compound

Benign Prostatic Hyperplasia (BPH)

In urology, this compound has been investigated for the treatment of benign prostatic hyperplasia. A randomized controlled trial demonstrated that this compound significantly reduced serum estradiol and estrone levels in patients with BPH, leading to improved clinical symptoms. However, the overall effect was not superior to placebo treatments .

Safety Profile

This compound has shown an excellent safety profile across various studies. It does not appear to inhibit adrenal steroidogenesis or exhibit significant endocrine side effects, making it a promising candidate for conditions sensitive to estrogen levels .

Case Study 1: Advanced Breast Cancer

A patient with receptor-positive advanced breast cancer was treated with a combination of this compound and toremifene after progression on tamoxifen. The treatment resulted in a TTP of approximately 11 months, indicating potential benefits in patients who have developed resistance to first-line therapies .

Case Study 2: Benign Prostatic Hyperplasia

In a clinical trial involving men with symptomatic BPH, treatment with this compound resulted in significant reductions in serum estrogen levels and improvements in urinary symptoms after 48 weeks of treatment. However, the placebo group also reported symptom improvements, suggesting that further studies are needed to establish definitive benefits .

作用機序

アタメスタンは、アンドロゲンをエストロゲンに変換する役割を担う酵素であるアロマターゼを阻害することによって効果を発揮します。 この変換を阻害することで、アタメスタンは体内のエストロゲンレベルを低下させ、エストロゲン依存性がん細胞の増殖を阻害します . この阻害は、選択的、競合的、かつ不可逆的であるため、アタメスタンは強力なアロマターゼ阻害剤となっています。

類似化合物との比較

アタメスタンは、アナストロゾール、エクゼメスタン、レトロゾールなどの他のアロマターゼ阻害剤と比較されています。 これらの化合物はすべてアロマターゼを阻害しますが、アタメスタンは不可逆的阻害機構を持つ点でユニークです . アナストロゾールやレトロゾールなどの他の阻害剤は、可逆的阻害剤です。 エクゼメスタンは、アタメスタンと同様に不可逆的阻害剤ですが、化学構造と特定の結合特性が異なります .

類似化合物:

- アナストロゾール

- エクゼメスタン

- レトロゾール

これらの化合物はすべて、ホルモン依存性がんの治療に使用され、同様の治療的応用がありますが、化学構造と作用機序が異なります .

生物活性

Atamestane is a steroidal aromatase inhibitor that has been studied for its biological activity, particularly in the context of hormone-related conditions such as breast cancer and benign prostatic hyperplasia (BPH). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and pharmacokinetic properties.

This compound functions primarily by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This action leads to a reduction in circulating estrogen levels, which is beneficial in conditions where estrogen promotes tumor growth or exacerbates symptoms. The inhibition of aromatase can also result in a compensatory increase in androgen levels, which may have various physiological effects.

Breast Cancer Treatment

This compound has been investigated for its efficacy in treating hormone-responsive breast cancer. A pilot study evaluated its pharmacokinetics and pharmacodynamics when administered with tamoxifen. Results indicated that this compound effectively suppressed estrogen levels to undetectable levels in most patients, suggesting strong aromatase inhibition .

A Phase 3 study compared this compound combined with toremifene against letrozole in patients with advanced breast cancer. While the primary endpoint was the time to disease progression, preliminary results indicated that this compound might offer comparable efficacy to letrozole, although detailed outcomes are still awaited .

Treatment of Benign Prostatic Hyperplasia (BPH)

In a randomized controlled trial involving 292 patients with BPH, this compound was administered at doses of 100 mg and 300 mg daily. Both doses significantly reduced serum estradiol and estrone levels. However, the increase in testosterone levels did not translate into improved clinical outcomes compared to placebo after 48 weeks . The safety profile was acceptable, with higher doses showing increased side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. It is predominantly metabolized via hepatic pathways, and its half-life allows for once-daily dosing. The mean area under the curve (AUC) indicates that this compound achieves effective plasma concentrations when used in combination with other agents like tamoxifen .

Comparative Biological Activity

To understand the relative potency of this compound compared to other aromatase inhibitors, a summary table is provided below:

Case Studies

A notable case study involved an infertile morbidly obese man treated with anastrozole, which normalized his hormonal axis and improved spermatogenesis. While similar effects were anticipated with this compound, studies showed no significant benefits on muscle strength or body composition despite increased testosterone levels .

特性

CAS番号 |

96301-34-7 |

|---|---|

分子式 |

C20H26O2 |

分子量 |

298.4 g/mol |

IUPAC名 |

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |

InChIキー |

PEPMWUSGRKINHX-TXTPUJOMSA-N |

SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

異性体SMILES |

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |

正規SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

外観 |

Solid powder |

Key on ui other cas no. |

96301-34-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。